molecular formula C15H12BrN5OS B2490640 N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251669-81-4

N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2490640
CAS RN: 1251669-81-4
M. Wt: 390.26
InChI Key: WGFKDPNQTGKJAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including the interaction of thiourea with acetylacetone in the presence of sodium ethoxide to create a scaffold, followed by alkylation processes. The structure of synthesized compounds is confirmed using techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography–Mass Spectrometry (LC/MS), and elemental analysis (Severina et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives demonstrates a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. This structure is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

Various chemical reactions are employed to create derivatives of pyrimidine, such as alkylation, cyclo-condensation, and reactions with different amines. These processes lead to the formation of compounds with potential anticonvulsant, anticancer, and antimicrobial activities. The specific reactions and properties depend on the substituents and the reaction conditions used in the synthesis (Gangjee et al., 2005), (Selvam et al., 2012).

Scientific Research Applications

Anticonvulsant Properties

Pyrimidine derivatives have shown potential as anticonvulsant agents. For instance, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were evaluated for their anticonvulsant activities, with certain compounds extending the latency period and reducing the duration of seizures in animal models. This suggests the utility of pyrimidine derivatives in the development of new anticonvulsant drugs (Severina et al., 2020).

Anticancer Activity

Pyrimidine derivatives have been synthesized and assessed for anticancer activity. Notably, 5-deaza analogues of aminopterin and folic acid showed significant in vitro and in vivo anticancer activity, highlighting the role of pyrimidine scaffolds in anticancer drug design (Su et al., 1986).

Anti-Inflammatory and Analgesic Properties

Novel pyrimidine derivatives have been investigated for their analgesic and anti-inflammatory properties. Microwave-assisted synthesis of certain pyrimidine derivatives showed significant analgesic activity without ulcerogenic effects, indicating their potential as safer analgesic agents (Chaudhary et al., 2012).

Antimicrobial and Antituberculosis Activities

Isoniazid clubbed pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antituberculosis activities. Some compounds exhibited good antibacterial, antifungal, and antituberculosis activity, underscoring the importance of pyrimidine derivatives in the search for new antimicrobial agents (Soni & Patel, 2017).

Synthesis of Intermediates for Drug Development

Pyrimidine derivatives serve as key intermediates in the synthesis of complex molecules for pharmaceutical applications. The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine illustrates the role of pyrimidine compounds in the development of novel therapeutic agents (Hou et al., 2016).

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c1-9-17-6-12-14(20-9)18-8-19-15(12)23-7-13(22)21-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFKDPNQTGKJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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